N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Description
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods in Heterocyclic Chemistry
Novel Synthetic Approaches : A study by Shaabani et al. (2008) introduced a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of synthesizing complex heterocycles from simple and readily available inputs Shaabani, Maleki, Mofakham, & Moghimirad, 2008. This method could potentially be adapted for synthesizing compounds with structures similar to the one of interest, demonstrating the versatility and utility in medicinal chemistry and material science.
Ring Expansion and Functionalization Techniques : Research by Fesenko et al. (2017) developed a strategy for the nucleophile-mediated ring expansion of pyrimidines to 1,3-diazepines, providing a method for constructing seven-membered heterocycles Fesenko, Trafimova, Albov, & Shutalev, 2015. This approach could be relevant for modifying or enhancing the chemical properties of compounds like "4-(tetrahydrothiophen-3-yl)-N-(o-tolyl)-1,4-diazepane-1-carboxamide" for specific scientific applications.
Applications in Biological Systems
- Bioconjugate Chemistry and Photolysis Studies : Platz et al. (1991) explored the photolysis of diazirines, indicating the potential use of similar compounds in bioconjugate chemistry for studying biological systems Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991. Although not directly related, the photochemical reactivity could be of interest in the context of designing photoaffinity probes for biological targeting and mapping.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMNNWNSKNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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